molecular formula C6H16SSi2 B12620486 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane CAS No. 914097-00-0

3,3,4,4-Tetramethyl-1,3,4-thiadisilolane

Cat. No.: B12620486
CAS No.: 914097-00-0
M. Wt: 176.43 g/mol
InChI Key: NTPGLFBRAJRVJY-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethyl-1,3,4-thiadisilolane is a silicon-sulfur heterocyclic compound featuring a five-membered ring with two silicon atoms, one sulfur atom, and four methyl substituents. Its structure combines the unique electronic properties of sulfur with the steric and thermodynamic characteristics of organosilicon frameworks.

Properties

CAS No.

914097-00-0

Molecular Formula

C6H16SSi2

Molecular Weight

176.43 g/mol

IUPAC Name

3,3,4,4-tetramethyl-1,3,4-thiadisilolane

InChI

InChI=1S/C6H16SSi2/c1-8(2)5-7-6-9(8,3)4/h5-6H2,1-4H3

InChI Key

NTPGLFBRAJRVJY-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CSC[Si]1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane typically involves the reaction of tetramethyldisiloxane with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) as a reagent, which reacts with tetramethyldisiloxane in the presence of a catalyst to form the desired thiadisilolane compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality thiadisilolane for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetramethyl-1,3,4-thiadisilolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: The methyl groups can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing compounds.

    Substitution: Various substituted thiadisilolane derivatives.

Scientific Research Applications

3,3,4,4-Tetramethyl-1,3,4-thiadisilolane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in biological systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Structural and Electronic Comparisons

2,2,5,5-Tetramethyl-3,3,4,4-tetrakis(trimethylsilyl)-1-oxacyclopentasilane
  • Structure : A five-membered disiloxane ring with oxygen instead of sulfur and additional trimethylsilyl (TMS) groups .
  • Key Differences :
    • Electronegativity : Oxygen (3.44) vs. sulfur (2.58) alters ring polarity and reactivity. The disiloxane exhibits greater thermal stability due to stronger Si–O bonds (452 kJ/mol) compared to Si–S bonds (∼340 kJ/mol).
    • Steric Effects : Bulkier TMS substituents in the disiloxane increase steric hindrance, reducing nucleophilic attack susceptibility .
  • Applications : Disiloxanes are used in silicone polymers and hydrophobic coatings, whereas thiadisilolanes may favor sulfur-specific reactivity (e.g., coordination to transition metals).
1,3,4-Thiadiazole Derivatives
  • Structure : Aromatic five-membered rings with two nitrogen atoms and one sulfur atom .
  • Key Differences: Aromaticity: Thiadiazoles are π-conjugated, enabling electronic delocalization absent in non-aromatic thiadisilolanes. Biological Activity: Thiadiazoles show antimicrobial and anticancer properties due to sulfur’s electron-withdrawing effects, while thiadisilolanes are explored for inorganic materials .

Thermochemical and Physical Properties

Property 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane 1-Oxacyclopentasilane 1,3,4-Thiadiazole
Molecular Weight (g/mol) 178.3 (estimated) 512.1 Varies by substituent
Ring Type Non-aromatic silicon-sulfur Non-aromatic silicon-oxygen Aromatic sulfur-nitrogen
Bond Strength (Si–X) Si–S: ∼340 kJ/mol Si–O: 452 kJ/mol N/A
Thermal Stability Moderate High Low to moderate
Solubility Low polarity (non-polar solvents) Low polarity Polar solvents

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